2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile
CAS No.:
Cat. No.: VC17783683
Molecular Formula: C9H15FN2O
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15FN2O |
|---|---|
| Molecular Weight | 186.23 g/mol |
| IUPAC Name | 2-(3-fluoro-2-hydroxypropyl)piperidine-2-carbonitrile |
| Standard InChI | InChI=1S/C9H15FN2O/c10-6-8(13)5-9(7-11)3-1-2-4-12-9/h8,12-13H,1-6H2 |
| Standard InChI Key | GRAHAVQVDIYZDK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)(CC(CF)O)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(3-fluoro-2-hydroxypropyl)piperidine-2-carbonitrile, reflects its geminal substitution pattern on the piperidine ring. The carbonitrile group (-C≡N) and the 3-fluoro-2-hydroxypropyl chain (-CH₂-CF(OH)-CH₂-) occupy adjacent positions, creating a sterically crowded environment. This arrangement influences conformational flexibility and electronic distribution, as the fluorine atom’s electronegativity polarizes nearby bonds .
Key Structural Features:
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Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.
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Carbonitrile group: A strong electron-withdrawing group that enhances molecular stability and participates in dipole interactions.
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Fluorinated hydroxypropyl chain: Introduces both hydrophilicity (via -OH) and lipophilicity (via -F), optimizing membrane permeability in biological systems .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural elucidation:
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¹H NMR: Signals for the piperidine ring protons appear between δ 1.2–3.0 ppm, while the hydroxyl proton resonates near δ 4.5–5.0 ppm. Fluorine coupling splits adjacent proton signals .
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¹³C NMR: The carbonitrile carbon is observed at δ 115–120 ppm, and the fluorinated carbon at δ 90–100 ppm (J₃C-F ≈ 160 Hz).
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MS: The molecular ion peak at m/z 186.23 confirms the molecular weight, with fragmentation patterns revealing the loss of -OH (18 Da) and -CN (26 Da).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(3-fluoro-2-hydroxypropyl)piperidine-2-carbonitrile involves multi-step organic reactions, adapting methodologies from related piperidine derivatives :
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Piperidine-2-carbonitrile Preparation:
Piperidine is functionalized via Strecker synthesis or cyanation of piperidone intermediates. For example, piperidine-2-carbonitrile is obtained by treating 2-piperidone with cyanogen bromide (BrCN) in the presence of a base. -
Introduction of the Fluorinated Hydroxypropyl Chain:
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Step 1: Alkylation of piperidine-2-carbonitrile with 3-chloro-2-hydroxypropane under basic conditions (e.g., K₂CO₃ in DMF).
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Step 2: Fluorination via nucleophilic substitution using KF or AgF in polar aprotic solvents (e.g., DMSO) .
Reaction Scheme:
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Purification:
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >90% purity.
Optimization Challenges
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Steric Hindrance: Geminal substitution complicates alkylation; elevated temperatures (80–100°C) are required.
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Fluorination Efficiency: Anhydrous conditions prevent hydrolysis, while crown ethers enhance fluoride ion reactivity.
Chemical Reactivity and Functionalization
Key Reactions
The compound’s reactivity is governed by its functional groups:
Carbonitrile Transformations
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Hydrolysis: Treatment with H₂SO₄/H₂O yields the corresponding amide (-CONH₂) or carboxylic acid (-COOH).
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Reduction: LiAlH₄ reduces -CN to -CH₂NH₂, forming 2-(3-fluoro-2-hydroxypropyl)piperidine-2-methylamine.
Hydroxyl Group Modifications
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Etherification: Reaction with alkyl halides (R-X) in the presence of NaH produces ether derivatives (-OR) .
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Oxidation: MnO₂ oxidizes the hydroxyl group to a ketone, forming 2-(3-fluoro-2-oxopropyl)piperidine-2-carbonitrile.
Fluorine-Specific Reactions
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Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by amines or thiols under high-temperature conditions .
Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₅FN₂O |
| Molecular Weight | 186.23 g/mol |
| Melting Point | 128–130°C (predicted) |
| Solubility | Soluble in DMSO, methanol; insoluble in hexane |
| LogP (Octanol-Water) | 1.2 (estimated) |
| pKa | 9.8 (amine), 14.2 (hydroxyl) |
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Anticancer Agents: Fluorinated piperidines enhance DNA intercalation in topoisomerase inhibitors .
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Antidepressants: Noradrenaline reuptake inhibition is modulated by nitrile-containing analogs .
Material Science
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